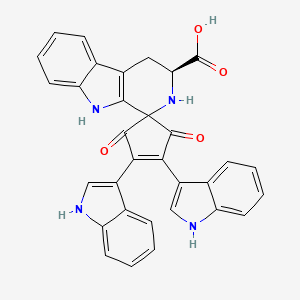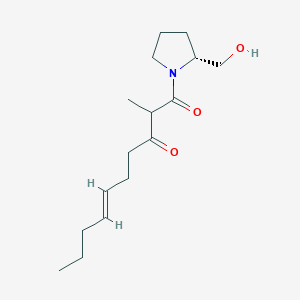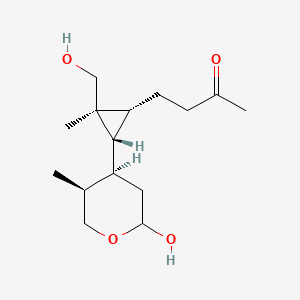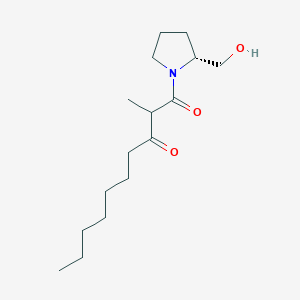
Tetrahydroalstonine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydroalstonine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tetrahydroalstonine. The major microspecies at pH 7.3. It is a conjugate acid of a tetrahydroalstonine.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Isolation
- Tetrahydroalstonine has been isolated from various plant species, including Uncaria and Catharanthus Lanceus. Its isolation and stereochemistry have been pivotal in understanding the structure and properties of related alkaloids (Chan, 1969); (Maloney et al., 1965).
Neuroprotective Effects
- Tetrahydroalstonine has demonstrated neuroprotective effects against oxygen–glucose deprivation/re-oxygenation-induced neuronal damage, suggesting potential applications in neurodegenerative disorders (Liao et al., 2023).
Synthetic Applications
- The compound has been used in intramolecular Diels-Alder reactions, enabling the synthesis of complex alkaloids like tetrahydroalstonine and akuammigine, highlighting its role in organic chemistry and pharmaceutical synthesis (Martin & Benage, 1984).
Autophagy and Cellular Processes
- Research indicates that tetrahydroalstonine can modulate autophagic activity and lysosomal dysfunction, which are critical processes in cell survival and health (Liao et al., 2023).
Adrenergic Receptor Interactions
- Studies show that tetrahydroalstonine affects adrenergic receptors, particularly α2-adrenoceptors, which could have implications in cardiovascular research and treatment of certain disorders (Roquebert & Demichel, 1984).
Molecular Interconversions
- Investigations into the interconversion between the enamine and immonium form of cathenamine to tetrahydroalstonine provide insights into molecular dynamics and transformations (Heinstein et al., 1980).
Eigenschaften
Molekularformel |
C21H25N2O3+ |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16-,19-/m0/s1 |
InChI-Schlüssel |
GRTOGORTSDXSFK-DLLGKBFGSA-O |
Isomerische SMILES |
C[C@H]1[C@@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Kanonische SMILES |
CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


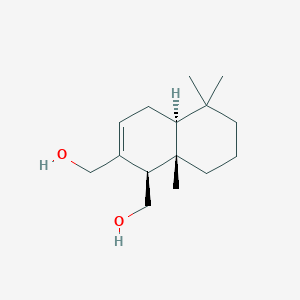
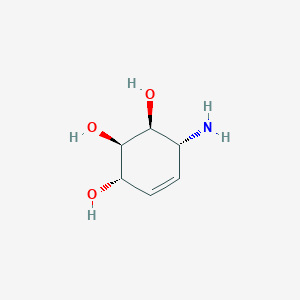




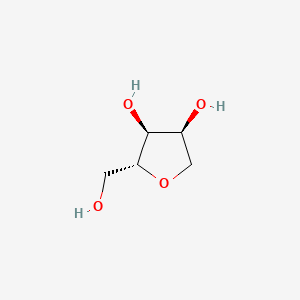

![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
